Pannarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55609-84-2 |
|---|---|
Molecular Formula |
C18H15ClO6 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
InChI |
InChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3 |
InChI Key |
LVGKNESDSKGROR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |
Other CAS No. |
55609-84-2 |
Synonyms |
pannarin pannarine |
Origin of Product |
United States |
Biological Origin and Distribution of Pannarin
The production of pannarin is a direct result of the symbiotic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), which together form a lichen.
Identification of Primary this compound-Producing Lichens
This compound is predominantly found in lichens belonging to the family Pannariaceae, as well as in some species of other families. Key genera and species known to produce this compound include:
Sphaerophorus globosus : This fruticose lichen, commonly known as the globe ball lichen, is a known producer of this compound. anbg.gov.au
Pannaria genus : Several species within this genus are characterized by the presence of this compound, which often imparts a distinctive orange-red reaction to a potassium hydroxide (B78521) (K) or p-phenylenediamine (B122844) (Pd) spot test. researchgate.netplantarchives.org Pannaria hookeri is a notable example within this genus. nih.gov
Psoroma genus : this compound has also been identified in some members of the Psoroma genus. anbg.gov.auwikipedia.org
Solenopsora genus : Certain species within this genus, such as Solenopsora carpatica and Solenopsora candicans, have been found to produce this compound.
Pannaria hookeri : This species, with a characteristic bipolar distribution, is a well-documented source of this compound. nih.govnih.gov
Table 1: Primary this compound-Producing Lichen Genera and Selected Species
| Genus | Selected Species | Family |
|---|---|---|
| Sphaerophorus | Sphaerophorus globosus | Sphaerophoraceae |
| Pannaria | Pannaria hookeri, Pannaria rubiginosa | Pannariaceae |
| Psoroma | Psoroma tenue | Pannariaceae |
Role of Mycobiont and Photobiont in this compound Production
The synthesis of this compound, like other lichen secondary metabolites, is carried out by the mycobiont. units.it The fungal partner possesses the genetic pathways necessary for producing these complex organic compounds. However, this production is critically dependent on the photobiont.
The photobiont, which is typically a green alga or a cyanobacterium, performs photosynthesis and supplies the mycobiont with carbohydrates. units.it These carbohydrates serve as the primary source of carbon and energy for the fungus, fueling its metabolic processes, including the synthesis of secondary metabolites like this compound. Therefore, while the mycobiont is the producer, the photobiont plays an indispensable role by providing the necessary resources for this synthesis to occur. The symbiotic interaction creates a unique environment that enables the production of compounds that neither partner would synthesize on its own.
Geographic and Ecological Distribution of this compound-Containing Species
Lichens that produce this compound are found across a wide range of geographical locations and ecological niches, from polar regions to temperate forests.
The genus Pannaria is widespread, with species found globally, particularly in tropical and subtropical regions. researchgate.net They typically grow as epiphytes on tree bark in humid, sheltered forests. researchgate.net Some species can also be found on shaded rocks or mossy soil. researchgate.net
Pannaria hookeri exhibits a notable bipolar distribution, meaning it is found in both the Arctic and Antarctic regions, as well as in high-altitude environments in between. nih.govlichensmaritimes.org For instance, it has been recorded in the Andes and on Mount Kenya. This distribution pattern suggests that it is adapted to cold, harsh environments. In New Zealand, it is found on rock substrates.
Sphaerophorus globosus has a cosmopolitan distribution, meaning it is found worldwide. It typically thrives in cool, damp environments such as high-latitude forests. In North America, its distribution includes Canada and parts of the United States.
The genus Psoroma also has a widespread distribution, with many of its species found in south temperate regions.
The genus Solenopsora is primarily found in the Northern Hemisphere, with a center of diversity in the Mediterranean, Macaronesian, and Madrean biogeographical regions. Species like Solenopsora candicans are thermophilic, preferring well-exposed calcareous rocks, and are common in Mediterranean regions.
Table 2: Geographic and Ecological Distribution of Selected this compound-Containing Lichens
| Species/Genus | Geographic Distribution | Ecological Niche |
|---|---|---|
| Pannaria genus | Worldwide, with high diversity in tropical and subtropical regions. researchgate.net | Epiphytic on tree bark in humid, sheltered forests; also on shaded rocks and soil. researchgate.net |
| Pannaria hookeri | Bipolar (Arctic, Antarctic, and high mountains). nih.govlichensmaritimes.org | Saxicolous (rock-dwelling) in cold, high-altitude, or polar environments. |
| Sphaerophorus globosus | Cosmopolitan. | Cool, damp, high-latitude forests. |
| Psoroma genus | Widespread, particularly in south temperate regions. | Varied, often on soil or among mosses. |
Biosynthetic Pathways of Pannarin
Precursor Compounds and Metabolic Pathways
The foundational building blocks for Pannarin, as with other depsidones, are derived from the acetate-malonate pathway. wikipedia.orgnih.govuni.lu
The biosynthesis of depsidones, including this compound, initiates with the acetate-malonate pathway. Acetyl-Coenzyme A (Acetyl-CoA) serves as the primary precursor, undergoing successive condensations with malonyl-Coenzyme A (Malonyl-CoA) units. wikipedia.orgnih.govwikipedia.org This iterative condensation process leads to the formation of polyketide chains, which are then cyclized to yield aromatic rings, typically orcinol (B57675) or β-orsellinic acid derivatives. wikipedia.orgnih.govuni.lufishersci.nllipidmaps.org These phenolic units form the basic scaffold upon which depsidones are constructed.
Central to the acetate-malonate pathway in depsidone (B1213741) biosynthesis is the involvement of polyketide synthases (PKSs). Specifically, non-reducing type I PKSs (NR-PKSs) are the primary enzymes responsible for assembling the carbon backbones of these compounds. fishersci.nllipidmaps.orguni.luthegoodscentscompany.comnih.gov A single PKS enzyme can catalyze the formation and dimerization of the phenolic rings, constructing and esterifying the two different rings, often utilizing acyl carrier protein (ACP) domains. uni.luthegoodscentscompany.com The specific starter units used by these PKSs can influence the side chains, which typically range from three to seven carbons, linked to the C-6 and C-6' carbons of the orcinol-derived rings, contributing to the structural diversity of depsidones. wikipedia.orguni.lu
Depsides are crucial intermediates in the biosynthesis of depsidones like this compound. wikipedia.orgnih.govwikipedia.org These compounds are formed by the esterification of two or more hydroxybenzoic acid derivatives, such as orsellinic acid or β-orsellinic acid. wikipedia.orgnih.govwikipedia.org The transition from a depside to a depsidone involves an oxidative cyclization process, typically characterized by the loss of hydrogen and the formation of an ether linkage between the two aromatic rings. wikipedia.orgnih.govwikipedia.orgfishersci.nlthegoodscentscompany.com This cyclization results in the rigid 11H-dibenzo[b,e] wikipedia.orgfishersci.nldioxepin-11-one ring system, which is the defining structural feature of depsidones. wikipedia.orgnih.govwikipedia.org
Enzymatic Mechanisms in this compound Biosynthesis
The enzymatic machinery governing this compound biosynthesis involves several key enzymes beyond the core PKS. The non-reducing PKS is responsible for the initial assembly and esterification of the phenolic rings to form the depside intermediate. fishersci.nluni.luthegoodscentscompany.com Subsequent to depside formation, a cytochrome P450 (CytP450) enzyme is essential for catalyzing the oxidative cyclization step, forming the ether bond that converts the depside into a depsidone. fishersci.nluni.luthegoodscentscompany.com Additionally, O-methylation, a common modification in depsidones, is facilitated by O-methyltransferase enzymes, contributing to the chemical variation observed in these compounds. nih.govfishersci.nl
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes involved in depsidone biosynthesis, including those for this compound, are often organized into biosynthetic gene clusters (BGCs). fishersci.nluni.luthegoodscentscompany.com
The identification of BGCs for depsidones has been significantly advanced by modern molecular techniques, particularly multi-omics approaches. These clusters typically contain genes for the core biosynthetic PKS, along with genes for ancillary activities such as redox enzymes (e.g., cytochrome P450s), transporters, and modifying enzymes like O-methyltransferases. fishersci.nluni.luthegoodscentscompany.com Comparative genomics and metatranscriptomics have been instrumental in identifying likely PKS and associated gene clusters in lichenized fungi. uni.luthegoodscentscompany.com Studies have shown that PKS genes often cluster with other secondary pathway genes, providing genetic evidence for complete depside/depsidone biosynthetic pathways. fishersci.nlthegoodscentscompany.com Multi-omics analyses, integrating transcriptomic, proteomic, and metabolomic data, offer a promising strategy to uncover novel bioactive metabolites and their corresponding BGCs, especially for previously uncharacterized or "silent" gene clusters.
Compound Names and PubChem CIDs
Biological Activities and Mechanistic Investigations of Pannarin
Antimicrobial Activities and Their Mechanisms of Action
Pannarin exhibits a broad spectrum of antimicrobial activities, making it a promising compound for further therapeutic exploration. Its effects extend to both bacterial and fungal pathogens, with specific investigations shedding light on its bactericidal mechanisms and its impact on bacterial virulence factors.
Antibacterial Activity
This compound demonstrates notable antibacterial efficacy against various bacterial strains, including those resistant to conventional antibiotics.
This compound has shown strong antibacterial activity against Gram-positive bacteria, most notably against Staphylococcus aureus nih.govwikipedia.org. Its activity extends to multi-drug methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, for which a MIC90 value of 8 mg/mL has been reported nih.govwikipedia.orgresearchgate.netnih.gov.
Beyond Gram-positive strains, this compound also exhibits inhibitory effects against Gram-negative bacteria, a characteristic that differentiates it from many other lichen-derived compounds nih.gov. Specifically, it has been observed to inhibit antibiotic-resistant Gram-negative bacteria such as Salmonella and Proteus nih.gov.
| Bacterial Type | Specific Strain Example | Activity | Key Finding | Source |
| Gram-positive | Staphylococcus aureus | High | Strong inhibition, including clinical isolates | nih.govwikipedia.org |
| Gram-positive | Methicillin-resistant S. aureus (MRSA) | High | Active against multi-drug resistant isolates | nih.govwikipedia.orgresearchgate.netnih.gov |
| Gram-negative | Salmonella | Inhibitory | Inhibited, even antibiotic-resistant strains | nih.gov |
| Gram-negative | Proteus | Inhibitory | Inhibited, even antibiotic-resistant strains | nih.gov |
This compound demonstrates bactericidal activity nih.gov. Investigations into its mechanism of action reveal that this compound induces bactericidal effects without causing significant calcein (B42510) release, suggesting a mechanism that does not involve substantial lysis or structural damage to the cytoplasmic membrane nih.gov. This indicates a distinct mode of action compared to agents that primarily target membrane integrity through direct permeabilization leading to cell rupture.
This compound has been identified as an inhibitor of the Escherichia coli RecA protein. RecA is a crucial bacterial multifunctional protein involved in genetic recombination, DNA repair, and the regulation of the SOS response, which is linked to the development of intrinsic and acquired antimicrobial resistance. This compound acts as a noncompetitive inhibitor for the ATP binding site of RecA, with a reported inhibition percentage of 103.4%.
| Target Virulence Factor | Organism | Type of Inhibition | Inhibition Percentage / Effect | Source |
| RecA protein | Escherichia coli | Noncompetitive | 103.4% inhibition of ATP binding site |
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity nih.gov. It has been shown to be active against various fungi, with particular effectiveness noted against Candida spp..
Antiviral Activity
This compound has demonstrated antiviral activity, specifically in the context of plant viruses. Research indicates its ability to reduce the symptoms of diseases caused by Tobacco Mosaic Virus (TMV) in tobacco leaves. This compound, along with 1'-chloro-pannarin and stictic acid, was observed to reduce both the number and size of necrotic lesions following TMV infection by at least 45%.
Antiproliferative and Cytotoxic Effects
This compound has demonstrated the capacity to inhibit cell growth and induce cell death across different cancer cell lines. This antiproliferative activity is a key area of investigation into its potential therapeutic applications nih.govwikipedia.org.
Activity against Cancer Cell Lines
This compound exhibits cytotoxic effects against several human cancer cell lines, including human prostate carcinoma DU-145, human melanoma M14, and glioblastoma multiforme.
Human Prostate Carcinoma DU-145: this compound has been shown to inhibit the growth of human prostate carcinoma DU-145 cells and induce cell death. Studies have reported an inhibitory concentration 50% (IC50) value of 5.07 ± 0.4 µg/mL for this compound against DU-145 cells nih.govwikipedia.org.
Human Melanoma M14: Against human melanoma M14 cells, this compound similarly inhibits cell growth and induces cell death. The IC50 value for this compound in M14 cells is reported as 5.28 ± 0.5 µg/mL nih.govresearchgate.net.
Glioblastoma Multiforme: this compound has also exhibited cytotoxic activity against glioblastoma multiforme cell lines. However, specific quantitative IC50 values for this compound against glioblastoma multiforme cell lines were not detailed in the available research findings.
Table 1: Inhibitory Concentration 50% (IC50) of this compound against Select Cancer Cell Lines
| Cell Line | Type | IC50 (µg/mL) | Reference |
| Human Prostate Carcinoma DU-145 | Prostate Cancer | 5.07 ± 0.4 | nih.govwikipedia.org |
| Human Melanoma M14 | Melanoma | 5.28 ± 0.5 | nih.govresearchgate.net |
| Glioblastoma Multiforme | Brain Cancer (Glioblastoma) | Not Specified |
Mechanisms of Cell Death Induction
This compound induces cell death through various mechanistic pathways, primarily involving apoptosis and the induction of oxidative stress.
This compound induces apoptotic cell death, a programmed process of cell suicide, by activating the intrinsic pathway. This process is notably caspase-3-dependent, with this compound increasing caspase-3 activity in M14 cells at concentrations of 12.5 µM and 25 µM. Furthermore, this compound has been observed to induce DNA fragmentation, a characteristic hallmark of late-stage apoptosis. DNA fragmentation typically occurs as a result of the activity of apoptotic nucleases, such as Caspase-Activated DNase (CAD), which cleaves chromosomal DNA into nucleosomal fragments.
Table 2: Effect of this compound on Caspase-3 Activity in M14 Cells
| This compound Concentration (µM) | Caspase-3 Activity (OD 405 nm/mg protein) | Reference |
| 12.5 | Increased | |
| 25 | Increased | |
| 50 | Returned to Control Value |
This compound contributes to cell death by inducing an intracellular increase in Reactive Oxygen Species (ROS) in a concentration-dependent manner. The overproduction of ROS can disrupt cellular redox homeostasis, leading to significant structural and functional damage within cancer cells. This oxidative stress can result in DNA damage, a factor implicated in the progression of cancer by promoting DNA mutations and altering cell signaling pathways wikipedia.org.
This compound has been shown to inhibit cell growth wikipedia.org. While cell cycle arrest is a critical mechanism by which antiproliferative agents prevent cancer cell proliferation, and some lichen-derived compounds are known to induce it, explicit and detailed research findings directly attributing cell cycle arrest specifically to this compound were not extensively detailed in the provided sources.
The concept of selective cytotoxicity, where a compound preferentially targets and eliminates malignant cells while sparing healthy cells, is a crucial characteristic for promising therapeutic candidates. A selectivity index (SI) greater than 2 is generally considered indicative of high selectivity. While this compound demonstrates significant cytotoxic effects against various cancer cell lines, explicit data or reported selectivity index values comparing this compound's cytotoxicity in malignant cells versus healthy cells were not detailed in the provided research findings.
Antioxidant Activities
Protection Against Oxidative Damage (e.g., NO-induced DNA damage, photoprotection)
This compound exhibits notable protective capabilities against oxidative damage, a process implicated in various cellular dysfunctions and diseases. It demonstrates antioxidant properties through its capacity to scavenge superoxide (B77818) radicals and mitigate nitric oxide (NO)-induced DNA damage. researchgate.netthieme-connect.comresearchgate.net Studies have shown that this compound can prevent DNA oxidative damage by neutralizing hydroxyl radicals, NO, and superoxide anions. researchgate.netresearchgate.net Its efficacy in scavenging superoxide radicals is comparable to that of superoxide dismutase (SOD), with 3 µM of this compound showing activity equivalent to 0.08 U/mg protein of SOD. researchgate.net
Furthermore, this compound possesses photoprotective capacity, with a reported protection of 35.2%. researchgate.netthieme-connect.com This suggests its potential in shielding against UV light-mediated damage, which is known to induce reactive oxygen species (ROS) and reactive nitrogen species (RNS) production, contributing to inflammation, immunosuppression, gene mutation, and carcinogenesis. researchgate.net The ability of depsidones, including this compound, to act as antioxidants is a significant area of pharmacological interest. researchgate.netthieme-connect.com
Other Reported Biological Activities
Beyond its protective effects against oxidative damage, this compound demonstrates a range of other biological activities.
Antiparasitic Activity (e.g., against Leishmania spp.)
This compound has shown efficacy as an antiparasitic agent, particularly against promastigote forms of Leishmania species. thieme-connect.comnih.govmdpi.com In in vitro studies, this compound exhibited activity at a concentration of 50 µg/mL against three strains of Leishmania ssp., including L. braziliensis, L. amazonensis, and L. donovani. nih.govresearchgate.net This highlights its potential as a natural compound for developing new antiparasitic agents, especially given the challenges of drug resistance and toxicity associated with current treatments for leishmaniasis. researchgate.netsemanticscholar.org
Hemolytic and Photohemolytic Activity on Red Blood Cells: Mechanistic Differences
This compound has been observed to induce cytotoxic activity against blood cells through a mechanism of hemolysis. researchgate.net However, it generally shows low hemolytic activity and moderate cytotoxic effects on peripheral blood mononuclear cells. acs.orgnih.gov
Irradiation of this compound with 366 nm light leads to significant hemolysis in red blood cell suspensions. doi.orgnih.gov The mechanism of photohemolysis induced by this compound differs from that of other lichen metabolites like atranorin. Hemolysis caused by this compound increases in the presence of oxygen, and studies suggest that this effect is not mediated by singlet oxygen (¹O₂), as free radical scavengers have an effect while deuterium (B1214612) oxide (D₂O) does not. doi.orgnih.gov Both the hemolytic and photohemolytic activities of this compound increase with temperature, specifically when the temperature rises from 21 °C to 37 °C. doi.orgnih.gov
Enzyme Inhibition Studies (General)
This compound has demonstrated inhibitory effects on certain enzymes. It has been reported to have a low capacity to inhibit E. coli RecA protein. thieme-connect.com RecA inhibition is of interest as it can potentiate bactericidal activity and potentially reduce antibiotic resistance. thieme-connect.com While the specific details of its enzyme inhibition profiles are still being elucidated, the general observation of its inhibitory effects contributes to the understanding of its broader biological actions.
Structure Activity Relationship Sar Studies of Pannarin and Its Analogues
Methodologies for SAR Elucidation (e.g., chemical modification, computational approaches)
The elucidation of the structure-activity relationships for compounds like pannarin typically involves a multi-pronged approach, integrating both experimental and computational methodologies.
Chemical Modification: This is a cornerstone of SAR studies. It involves the synthesis of various analogues of the lead compound, in this case, this compound, to investigate the effect of structural changes on biological activity. Common modifications for depsidones include:
Alteration of Substituents on the Aromatic Rings: This can involve the addition, removal, or modification of functional groups such as hydroxyl (-OH), methyl (-CH₃), and methoxy (B1213986) (-OCH₃) groups. For instance, the degree of hydroxylation can significantly impact the antioxidant properties of phenolic compounds. benthamdirect.comingentaconnect.com
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) at different positions on the aromatic rings can modulate lipophilicity and electronic properties, which in turn can affect cell permeability and target binding. Studies on some depsidones have suggested that chlorination can be a key factor in their antifungal activity. mdpi.com
Modification of the Ester Linkage: The ester bond within the dibenzo[b,e] benthamdirect.comresearchgate.netdioxepine core is a potential site for modification, although this is less common as it can lead to a loss of the characteristic depsidone (B1213741) structure.
Computational Approaches: In recent years, computational methods have become indispensable in predicting the biological activity of compounds and guiding the synthesis of new analogues. nih.govdergipark.org.tr These approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For classes of compounds like depsidones, QSAR can help in predicting the activity of unsynthesized analogues. thieme-connect.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies could help identify potential biological targets and understand the key interactions driving its activity. mdpi.comcore.ac.ukpensoft.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. A pharmacophore model for a specific activity of depsidones could be used to screen large databases of compounds to find new potential leads. dergipark.org.trnih.govbabrone.edu.in
Impact of Structural Modifications on Biological Activity and Selectivity
Based on the broader knowledge of depsidones, several structural features are known to influence their biological activity and selectivity. While direct data for this compound analogues is scarce, the following trends are generally observed for this class of compounds. researchgate.netnih.gov
| Structural Modification | General Impact on Biological Activity | Reference |
| Increased Hydroxylation | Often leads to enhanced antioxidant activity due to increased hydrogen-donating capacity. | benthamdirect.comingentaconnect.com |
| Presence of a Methyl Ester | Can influence lipophilicity and cell membrane permeability. | nih.gov |
| Chlorination | Has been associated with increased antifungal and cytotoxic activity in some depsidones. | mdpi.com |
| Alkyl Chain Length | The length and branching of alkyl side chains can affect lipophilicity and target binding affinity. | nih.gov |
These general trends suggest that modifications to the substituent groups on the aromatic rings of this compound would likely have a significant impact on its biological profile. For example, increasing the number of hydroxyl groups might enhance its antioxidant potential, while the introduction of halogens could potentially increase its cytotoxicity or antimicrobial effects.
Role of Specific Functional Groups and Dibenzo[b,e]benthamdirect.comresearchgate.netdioxepine Backbone
The biological activity of this compound is intrinsically linked to its unique chemical structure, which includes specific functional groups and a rigid dibenzo[b,e] benthamdirect.comresearchgate.netdioxepine backbone. researchgate.net
Dibenzo[b,e] benthamdirect.comresearchgate.netdioxepine Backbone: This tricyclic system forms the core of this compound and is characteristic of depsidones. nih.gov This rigid structure provides a defined three-dimensional arrangement of the substituent functional groups, which is crucial for molecular recognition and interaction with biological targets. The ether and ester linkages within this backbone are key to its formation. thieme-connect.commdpi.com
Hydroxyl Groups: this compound possesses hydroxyl groups which are known to be critical for the antioxidant activity of phenolic compounds. They can act as hydrogen donors to neutralize free radicals. benthamdirect.comingentaconnect.com The position of these hydroxyl groups on the aromatic rings is also important for their activity.
Methyl Groups: The methyl groups in this compound contribute to its lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Ester Group: The ester linkage is a defining feature of the depsidone class. This group can be susceptible to hydrolysis by esterases in biological systems, which could potentially lead to the opening of the seven-membered ring and a change or loss of biological activity.
Pharmacophore Analysis for this compound Bioactivity
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. While no specific pharmacophore model for the known biological activities of this compound has been reported in the literature, it is possible to hypothesize a general pharmacophore based on its structure and the known activities of related depsidones.
Pharmacophore modeling has been successfully applied to other depsidones to identify novel inhibitors of specific enzymes. For example, a pharmacophore model was used to screen for depside and depsidone inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This study highlighted the importance of hydrophobic features, such as n-pentyl side chains, for inhibitory activity. nih.gov
A hypothetical pharmacophore for the antioxidant activity of this compound would likely include:
Hydrogen Bond Donors: Corresponding to the hydroxyl groups.
Aromatic Rings: Representing the benzene (B151609) rings of the dibenzo[b,e] benthamdirect.comresearchgate.netdioxepine core.
Hydrophobic Features: Corresponding to the methyl groups and the aromatic backbone.
To develop a validated pharmacophore model for a specific biological activity of this compound, a set of this compound analogues with known activities would be required. This model could then be used as a 3D query in virtual screening campaigns to identify new compounds with similar biological properties. nih.govdergipark.org.trbabrone.edu.in
Synthetic Methodologies for Pannarin and Derivatives
Total Synthesis Strategies: A Frontier for Exploration
The total synthesis of complex natural products is a cornerstone of organic chemistry, providing not only access to significant quantities of the target molecule for further study but also driving the development of new synthetic methods. However, in the case of pannarin, a specific roadmap for its complete chemical synthesis has yet to be published.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis is the foundational step in planning the total synthesis of a complex molecule. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a depsidone (B1213741) like this compound, key disconnections would likely target the ester and ether linkages that form the characteristic tricyclic core. However, without published synthetic routes, any proposed retrosynthetic analysis for this compound remains speculative.
Development of Novel Synthetic Routes and Reactions
The pursuit of a total synthesis often necessitates the development of novel chemical reactions and strategies to overcome specific structural challenges. The intricate stereochemistry and functional group arrangement of this compound would undoubtedly require innovative solutions. The development of such routes is a significant undertaking that, once accomplished, would represent a noteworthy advancement in the synthesis of depsidones. To date, such a synthetic achievement for this compound has not been detailed in the literature.
Challenges and Innovations in Total Synthesis of Complex Depsidones
The synthesis of complex depsidones presents numerous challenges, including the stereocontrolled construction of the bicyclic core and the regioselective introduction of various functional groups. Overcoming these hurdles often leads to significant innovations in synthetic methodology. While the broader field of depsidone synthesis has seen remarkable progress, the specific application of these innovations to the total synthesis of this compound is an area ripe for future investigation.
Semi-Synthesis and Derivatization of this compound: Untapped Potential
Semi-synthesis, which involves the chemical modification of a naturally occurring compound, offers a powerful approach to generate analogues for biological evaluation. This strategy is particularly valuable when the natural product can be isolated in sufficient quantities.
Chemical Modification of Natural this compound (e.g., chlorination to 1'-chlorothis compound)
The targeted chemical modification of natural this compound could provide valuable insights into its biological activity. For instance, the selective chlorination to produce derivatives such as 1'-chlorothis compound could significantly alter its electronic and steric properties, potentially leading to enhanced or novel bioactivities. While the concept is straightforward, specific experimental procedures and the characterization of such compounds are not currently described in the scientific literature.
Synthesis of Analogues for SAR Exploration
The synthesis of a library of this compound analogues is essential for conducting thorough structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological effects. This information is crucial for the design of more potent and selective therapeutic agents. The absence of reported synthetic methodologies for this compound and its analogues currently limits the ability to perform such comprehensive SAR explorations.
Chemo-Enzymatic Approaches to this compound Analogues
Research into the chemo-enzymatic synthesis of this compound analogues has primarily focused on emulating the key steps of its biosynthesis: depside formation and oxidative coupling. This involves the use of hydrolases, particularly lipases, for the esterification step, and oxidoreductases, such as laccases, for the critical ring-forming reaction.
Lipase-Catalyzed Depside Bond Formation
The ester linkage that forms the depside backbone of this compound precursors is a prime target for enzymatic synthesis. Lipases, a class of hydrolases, are well-documented for their ability to catalyze esterification reactions in non-aqueous environments. This "promiscuous" activity allows for the coupling of chemically synthesized phenolic acid and alcohol moieties that are structural analogues of the natural orsellinic acid-type precursors of this compound.
The general strategy involves the selection of a robust lipase, often immobilized to enhance stability and facilitate reuse, to catalyze the condensation of two substituted phenolic rings. Key parameters that are optimized include the choice of organic solvent, water activity, temperature, and the nature of the acyl donor. While specific examples of lipase-catalyzed synthesis of the direct this compound precursor are not extensively reported, studies on the esterification of various phenolic acids provide a strong proof-of-concept for this approach. For instance, lipases have been successfully employed to synthesize esters of phenolic compounds, demonstrating their utility in forming the crucial C-O-C bond of the depside structure under mild conditions.
Oxidoreductase-Mediated Depsidone Ring Formation
The conversion of a depside precursor into the characteristic dibenzo[b,e] mdpi.comnih.govdioxepin-11-one core of a depsidone like this compound involves an intramolecular oxidative coupling reaction. In nature, this is typically carried out by cytochrome P450 monooxygenases. In a chemo-enzymatic context, laccases and peroxidases are promising candidates for mimicking this transformation.
Laccases, being multi-copper oxidases, are known to catalyze the oxidation of phenols, leading to the formation of radicals that can subsequently couple. A proposed chemo-enzymatic strategy would involve the treatment of a chemically synthesized depside analogue with a suitable laccase. The enzyme would facilitate the intramolecular C-O bond formation between the two phenolic rings of the depside, yielding the depsidone structure. The success of this step is highly dependent on the substrate specificity of the chosen laccase and the reaction conditions, which must favor the desired intramolecular cyclization over intermolecular polymerization. Research in this area is still emerging, but the broad substrate tolerance of some laccases suggests the feasibility of this approach for generating a library of this compound analogues.
Table 1: Potential Chemo-Enzymatic Reactions for the Synthesis of this compound Analogues
| Reaction Step | Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product | Key Parameters to Optimize |
|---|---|---|---|---|---|
| Depside Formation | Hydrolase | Immobilized Candida antarctica Lipase B (CALB) | Substituted phenolic acid and a substituted phenolic alcohol | Depside analogue | Solvent, temperature, water activity, acyl donor |
| Depsidone Formation | Oxidoreductase | Laccase from Trametes versicolor | Depside analogue | This compound analogue (depsidone) | pH, oxygen availability, presence of mediators |
Ecological and Chemoecological Roles of Pannarin
Role in Lichen Symbiosis
Within the symbiotic structure of lichens, pannarin contributes to the resilience and functionality of the composite organism.
This compound is recognized as a UV-screening compound, contributing to the photoprotective mechanisms of lichens. researchgate.netrsc.org Lichens, being poikilohydric organisms exposed to diverse environmental conditions, have evolved various photoprotection strategies, including radiation screening. rsc.org As a depsidone (B1213741), this compound is a phenolic compound capable of absorbing UV radiation. rsc.orgwikipedia.orgresearchgate.net Specifically, this compound, containing a hydroxy benzaldehyde (B42025) unit, contributes to UV absorption in the shorter wavelength range of 308-321 nm. researchgate.net This protective capacity is crucial for lichens thriving in environments with high solar irradiation. This compound also exhibits antioxidant activity, which is an important aspect of its photoprotective function, helping to mitigate oxidative stress induced by UV-A radiation. mdpi.comnih.gov Its photoprotective properties have led to its consideration for use in cosmetic applications, such as suntan preparations. doi.org
Lichen secondary metabolites, including this compound, are integral to the defense mechanisms employed by lichens against biotic threats. This compound has been specifically identified for its anti-herbivore activity. mdpi.com These compounds deter herbivores and protect against pathogens, which is vital for the survival of lichens in their ecosystems. doi.org Plants, and by extension lichens, utilize a range of defense mechanisms against herbivores and pathogens, including the production of toxic chemicals and physical barriers. nih.govlibretexts.orgmdpi.com The presence of such secondary metabolites allows lichens to inhibit or modify the metabolism of pests, thereby enhancing their resistance. nih.gov
Allelopathic Interactions with Other Organisms
This compound is involved in allelopathic interactions, where lichens release bioactive secondary metabolites into their environment that can influence the growth and development of other organisms. doi.orgresearchgate.netnih.gov Lichen metabolites mediate various allelopathic interactions, including those between lichens and plants, herbivores, insects, and microbes. researchgate.net For instance, the leaching of antimicrobial substances from lichen crust coverage can exert a significant negative allelopathic effect on soil microbial biomasses. researchgate.net This chemical interference helps lichens compete for resources and establish themselves in their habitats.
Contribution to Ecosystem Functioning
Lichens, and by extension their chemical constituents like this compound, play vital roles in broader ecological processes. They are significant actors in plant ecology and the cycling of essential elements such as carbon (C), nitrogen (N), and phosphorus (P). doi.org
The presence of this compound, which has been shown to inhibit cell growth in certain contexts, suggests a potential influence on soil microbial communities when released into the environment. bioone.orguu.nl While direct studies on this compound's specific impact on soil microbial community composition are limited, the general principle that lichen-derived antimicrobial substances can negatively affect soil microbial biomass is established. researchgate.net Soil microbial communities are crucial for maintaining soil quality and productivity, and their structure can be sensitive to changes in soil physicochemical properties. nih.govresearchgate.netfrontiersin.org The allelopathic effects of lichen substances, including this compound, contribute to shaping these communities.
Advanced Research Methodologies in Pannarin Studies
Omics Technologies for Biosynthetic Pathway Elucidation (e.g., Genomics, Transcriptomics, Proteomics)
Omics technologies, including genomics, transcriptomics, and proteomics, are instrumental in dissecting the intricate biosynthetic pathways responsible for Pannarin production. The integration of these high-throughput approaches offers a holistic view of the molecular processes involved.
Genomics plays a foundational role by enabling whole-genome sequencing of this compound-producing organisms, primarily lichens. This allows for the identification of genes encoding enzymes and regulatory proteins crucial for the biosynthesis of secondary metabolites like depsidones. The low cost and rapid development of sequencing technologies have revolutionized the identification of secondary metabolite biosynthetic pathways. researchgate.net
Transcriptomics focuses on analyzing the complete set of RNA transcripts in a cell or organism under specific conditions. By profiling gene expression, researchers can identify genes that are actively transcribed during this compound biosynthesis. This provides insights into the temporal and spatial regulation of the pathway, revealing which genes are "switched on" or "off" in response to environmental cues or developmental stages. Transcriptome-guided genetic analysis is a useful method for elucidating plant biosynthetic pathways. researchgate.netfrontiersin.org Integrated transcriptomic analyses can reveal candidate genes for secondary metabolite biosynthesis. frontiersin.orgnih.gov
Proteomics complements genomic and transcriptomic studies by analyzing the entire protein complement of a cell or organism. Since proteins are the direct functional molecules in biological processes, proteomic analysis helps identify the specific enzymes involved in each step of this compound's synthesis. In-depth studies on metabolic pathways are inseparable from analysis at the protein level, as proteomics provides rich and accurate information on protein abundance. researchgate.netfrontiersin.orgresearchgate.net Integrated quantitative proteomics with transcriptomics can discover key related genes and pathways. nih.gov For instance, integrated analyses have shown consistent trends at gene and protein expression levels in various metabolic and signaling pathways. nih.govmdpi.com
The synergistic application of these "multi-omics" platforms allows for a systematic integration of data, driving the discovery of new natural products and the comprehensive analysis of their biosynthetic pathways. researchgate.netfrontiersin.org
Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies (e.g., biochemical assays, cellular imaging)
Advanced spectroscopic and analytical techniques are crucial for determining the precise structure of this compound and its derivatives, as well as for investigating their mechanistic interactions with biological systems.
Biochemical Assays are utilized to study the direct interactions of this compound with specific biomolecules, such as enzymes or receptors. These assays can quantify the compound's effect on enzymatic activity, signal transduction pathways, or binding affinities. For example, biochemical assays can measure caspase activity to determine if this compound induces apoptosis, as this compound has been shown to inhibit cell development and lead to apoptosis in human prostate cancer and melanoma cells. researchgate.netresearchgate.netmdpi.com Inhibition assays can be conducted at various concentrations to assess the compound's potency. mdpi.com
Cellular Imaging techniques provide visual evidence of this compound's effects within living cells. These methods allow researchers to observe changes in cell morphology, intracellular localization of target proteins, organelle integrity, and dynamic cellular processes in real-time. Techniques such as high-content imaging, confocal microscopy, and flow cytometry can be used to monitor cellular phenotypic drug responses, assess target engagement, and analyze protein expression. domainex.co.uknuvisan.comnmi-tt.de This allows for a deeper understanding of the cellular mechanisms underlying this compound's biological activities.
Computational Chemistry and Molecular Modeling in SAR and Target Identification
Computational chemistry and molecular modeling are powerful tools for understanding the Structure-Activity Relationship (SAR) of this compound and for identifying its potential biological targets, significantly accelerating the drug discovery process.
Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. Computational SAR methods utilize machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These models, developed from experimental SAR data, help identify promising lead compounds and optimize their structure for improved activity and selectivity. oncodesign-services.com Medicinal chemists systematically modify lead compounds, altering functional groups or molecular scaffolds to enhance potency or minimize toxicity. openaccessjournals.com
Target Identification is a critical step in understanding how this compound exerts its effects. Computational methods, including molecular docking and virtual screening , are employed to predict how this compound might bind to specific proteins or enzymes within a biological system. nih.govlifechemicals.comresearchgate.net Molecular docking, which has been used for over 40 years to predict binding conformations and interactions between ligands and protein binding sites, is a key strategy in lead identification. nih.gov These simulations provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the compound-target complex. nih.gov AI models, such as generative algorithms, can predict molecular interactions with impressive precision, reducing dependency on exhaustive physical screenings and quickly narrowing down promising candidates. lifechemicals.com
Lead Optimization is also significantly aided by computational approaches. By analyzing the SAR, AI models evaluate the impact of specific molecular structure modifications on improving a compound's drug-like properties. lifechemicals.com This computational approach reduces the trial-and-error nature of traditional optimization, saving time and resources. lifechemicals.com Molecular modeling techniques, including molecular dynamics (MD) simulations, are utilized in the hit-to-lead optimization process to improve potency, selectivity, or pharmacokinetic parameters. researchgate.net
In Vitro Cell-Based Assays for Biological Activity Profiling
In vitro cell-based assays are fundamental for profiling the biological activities of this compound in a controlled environment, offering a relevant biological context for drug discovery and development. domainex.co.uknuvisan.com
These assays allow researchers to evaluate various cellular responses to this compound treatment, including:
Cell Viability and Proliferation Assays: Techniques such as the MTT assay are widely used to quantify cell viability and proliferation. researchgate.net this compound has been shown to inhibit the growth of human melanoma M14 cell lines and human prostatic epithelial DU-145 cell lines, with its cytotoxic activity linked to oxidative stress induction. researchgate.net Other assays like MTS and BrdU proliferation assays are also used to evaluate cell viability and anti-proliferative effects. nih.gov
Apoptosis Assays: To determine if this compound induces programmed cell death, assays measuring caspase activity (e.g., caspase-3, -8, -9 activation) and DNA fragmentation are employed. This compound has been experimentally proven to hinder the growth of human melanoma cells by initiating apoptosis. researchgate.netresearchgate.netspandidos-publications.com
Phenotypic Assays: These assays observe changes in cell morphology, adhesion, migration, or other observable characteristics in response to this compound. domainex.co.uk High-content imaging allows for detailed analysis of these phenotypic changes. nuvisan.com
Target Engagement and Protein Expression Assays: Techniques like NanoBRET, IncuCyte® imaging, flow cytometry, and Western blotting can confirm the uptake of compounds within target cells and their mode of action, including effects on downstream signaling pathways and protein expression. domainex.co.uk
Reporter Assays: These assays use reporter genes to analyze specific biochemical pathways or cellular responses, providing insights into the molecular mechanisms of this compound. domainex.co.uknih.gov
Cell-based assays are invaluable for confirming compound uptake, understanding the mode of action, and identifying any unwanted biological responses that need to be addressed during compound optimization. domainex.co.uk They can be adapted for high-throughput screening, allowing for the rapid profiling of this compound's effects across various cell types and disease indications. nuvisan.comnmi-tt.de
Future Perspectives and Unexplored Avenues in Pannarin Research
Identification of Novel Biological Activities and Molecular Targets
Current research has established Pannarin's cytotoxic activity against human melanoma (M14) and prostatic epithelial (DU-145) cell lines, a process linked to the induction of oxidative stress, overproduction of reactive oxygen species (ROS), and DNA fragmentation. wikipedia.orgresearchgate.netwikipedia.orgnih.gov It also exhibits cytotoxic effects on blood cells through hemolysis and demonstrates antimicrobial action against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.gov Furthermore, this compound possesses antioxidant and photoprotective properties. researchgate.netnih.govnih.govwikipedia.org
Future investigations should focus on expanding the spectrum of known biological activities and, critically, identifying the precise molecular targets through which this compound exerts its effects. This could involve high-throughput screening against a wider array of disease models, including other cancer types, inflammatory conditions, and infectious diseases. Elucidating specific protein or enzymatic targets, and signaling pathways, will be crucial for rational drug design and the development of more potent and selective this compound analogues. Techniques such as affinity chromatography, proteomics, and advanced molecular docking studies could be employed to pinpoint these interactions.
Potential Novel Biological Activities and Associated Research Avenues:
| Activity Category | Potential Research Focus | Methodological Approaches |
| Anticancer | Pancreatic, lung, colon cancer; overcoming drug resistance | Cell viability assays, apoptosis markers, cell cycle analysis, in vivo tumor models, target identification via proteomics |
| Anti-inflammatory | Modulation of inflammatory mediators (cytokines, chemokines) | In vitro assays with immune cells, animal models of inflammation, gene expression analysis |
| Antiviral | Screening against various viral pathogens | Viral replication assays, entry/exit inhibition studies |
| Neuroprotection | Role in oxidative stress-related neurodegenerative diseases | Neuronal cell culture models, antioxidant enzyme activity, mitochondrial function assays |
| Immunomodulation | Effects on immune cell function and signaling | Flow cytometry, cytokine profiling, immune cell proliferation assays |
Deeper Understanding of Biosynthetic Regulation and Engineering
This compound, as a depsidone (B1213741), is biosynthesized via the acetate-malonate pathway, with acetyl-Coenzyme A serving as a precursor and polyketide synthases (PKS) playing a key enzymatic role. wikipedia.org Depsidones are generally formed from depsides through an oxidative cyclization process. wikipedia.org Despite this general understanding, the genetic underpinnings of lichen secondary metabolite biosynthesis, including this compound, remain largely underexplored. Metagenomic studies are emerging as a promising tool to link these complex molecules to their encoding genes, revealing that a single PKS can often be responsible for the production of several structurally similar compounds.
Future research should aim to fully characterize the biosynthetic gene clusters (BGCs) responsible for this compound production in its natural lichen hosts. This involves advanced genomic sequencing, transcriptomics, and metabolomics (multi-omics approaches) to identify all enzymes and regulatory elements involved. A deeper understanding of the regulatory mechanisms governing this compound biosynthesis, including environmental triggers and symbiotic interactions, could pave the way for biotechnological production. Genetic engineering approaches, such as heterologous expression in amenable microbial hosts (e.g., E. coli or Saccharomyces cerevisiae), could enable scalable and sustainable production of this compound and its derivatives, overcoming the challenges of slow growth and low biomass associated with lichen cultivation.
Development of New Synthetic Strategies for Complex Analogues
The primary method for synthesizing 1'-chlorothis compound, a related compound, involves the direct chlorination of this compound in acetic acid. While this demonstrates a route for derivatization, the field of organic synthesis, in general, continuously strives to replicate natural molecules and create novel analogues with improved properties.
Future efforts in this compound research should focus on developing more efficient, stereoselective, and versatile synthetic strategies. This would allow for the creation of a diverse library of this compound analogues with subtle structural modifications, which can then be screened for enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. Advances in catalytic reactions, C-H functionalization, and flow chemistry could significantly expedite the synthesis of complex this compound derivatives. Such synthetic accessibility is paramount for comprehensive structure-activity relationship (SAR) studies and the eventual development of this compound-based therapeutics.
Exploring Ecological Significance in Diverse Environments
This compound plays an important ecological role in lichens, acting as an antioxidant and photoprotectant, shielding the symbiotic organism from harmful UV radiation. researchgate.netnih.govnih.gov It is one of several lichen secondary metabolites that contribute to biotic interactions, including anti-herbivore defense and allelopathic (antibacterial) effects, enabling lichens to survive in harsh environmental conditions. nih.gov
Future studies should investigate the variation in this compound production across different lichen species and diverse ecological niches, including extreme environments like alpine or polar regions. This could involve examining how environmental factors (e.g., light intensity, temperature, nutrient availability) influence this compound biosynthesis and accumulation. Understanding the precise mechanisms by which this compound contributes to lichen fitness, such as its role in stress response, competitive interactions with other microorganisms, or defense against pathogens and herbivores, will provide valuable insights into the chemical ecology of these unique symbiotic organisms. nih.govnih.gov
This compound as a Tool for Fundamental Biological Research
Chemical probes are indispensable tools in chemical biology, enabling researchers to dissect complex biological processes, elucidate signaling pathways, and understand enzyme mechanisms. Given this compound's established biological activities, particularly its ability to induce oxidative stress and DNA fragmentation, it holds significant promise as a chemical biology tool. researchgate.netnih.gov
Future research could leverage this compound as a molecular probe to:
Investigate the intricate mechanisms of oxidative stress response pathways in various cell types.
Elucidate DNA damage and repair mechanisms.
Identify novel cellular targets involved in apoptosis and cell cycle regulation.
Study the interplay between oxidative stress and other cellular processes.
By chemically modifying this compound with fluorescent tags or other reporter molecules, researchers could visualize its cellular localization, track its interactions with biomolecules, and gain a deeper understanding of its cellular pharmacology at a fundamental level.
Addressing Research Gaps in Lichen Metabolite Studies
The study of lichen metabolites, including this compound, faces several inherent challenges. These include the slow growth rate and low biomass of lichens, difficulties in their artificial cultivation, and technical hurdles in isolating pure compounds and determining their structures. Furthermore, many encoded biosynthetic gene clusters in lichens are silent or poorly expressed, and the genetic background of their complex chemical patterns is not well understood. Only a limited number of lichen substances have been thoroughly screened for their biological activities. wikipedia.org
Future research on this compound can serve as a model to address these broader research gaps in lichen metabolite studies by:
Developing improved axenic cultivation techniques and bioreactor systems for lichen-forming fungi to enhance biomass production.
Employing advanced analytical techniques such as high-resolution mass spectrometry and NMR for rapid identification and structural elucidation of novel metabolites.
Utilizing genome mining and metagenomic approaches to activate silent gene clusters and discover new biosynthetic pathways.
Establishing comprehensive databases of lichen metabolites, their structures, and biological activities to facilitate drug discovery and chemical biology efforts.
Fostering interdisciplinary collaborations among lichenologists, chemists, biologists, and pharmacologists to accelerate the discovery and development of lichen-derived compounds.
By overcoming these challenges, this compound research can pave the way for the exploration of the vast untapped potential of other unique and bioactive compounds found in lichens.
Q & A
Q. What are the standard analytical methods for detecting Pannarin in lichen species, and how can researchers validate their findings?
this compound is commonly identified using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:formic acid (6:3:1). Validation requires comparison with reference standards and reproducibility across multiple extracts. For ambiguous cases, high-performance liquid chromatography (HPLC) or mass spectrometry (MS) should supplement TLC to confirm molecular weight and fragmentation patterns .
- Key Methodological Steps:
Extract lichen material using acetone or methanol.
Spot extracts and reference standards on TLC plates.
Develop plates and visualize under UV light or using sulfuric acid charring.
Confirm Pd+ orange-red reaction for this compound-specific detection .
Q. What is the ecological significance of this compound in lichen species, and how does it influence species classification?
this compound serves as a chemotaxonomic marker in genera like Pannaria and Gibbosporina. Its presence or absence can reclassify species; for example, Gibbosporina phyllidiata was moved to Pannaria after this compound detection . Researchers must integrate chemical data with morphological traits (e.g., apothecia structure) to avoid misclassification .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound detection and morphological data in lichen taxonomy?
Discrepancies often arise when sterile specimens lack reproductive structures (e.g., apothecia). In such cases:
- Prioritize chemical profiling (TLC/HPLC) over morphology.
- Cross-reference geographic distribution (e.g., tropical vs. subtropical habitats).
- Re-examine historical specimens with modern analytical tools. Example: Initial misclassification of G. phyllidiata due to false TLC-negative results highlights the need for repeated assays and fresh material analysis .
Q. What experimental designs are recommended for assessing this compound’s cytotoxic activity?
Use in vitro cytotoxicity assays with human lymphocyte cultures or cancer cell lines (e.g., MTT assay). Key considerations:
- Compare this compound derivatives (e.g., 1’-chlorothis compound) against controls like colchicine.
- Quantify dose-response relationships (IC50 values).
- Analyze structure-activity relationships (SAR) by evaluating substituent effects on aromatic rings .
Table 1 : Cytotoxic activity of this compound derivatives vs. colchicine (Data from )
| Compound | Relative Cytotoxicity (vs. Colchicine) | Key Structural Feature |
|---|---|---|
| This compound | 1.5x higher | Unsubstituted aromatic ring |
| 1’-Chlorothis compound | 2.0x higher | Chlorine substituent |
| Sphaerophorin | 1.8x higher | Methyl ester group |
Q. How should researchers address variability in this compound content across lichen populations?
Conduct ecological sampling stratified by habitat (e.g., humidity, altitude). Use multivariate statistics to correlate this compound levels with environmental factors. For controlled studies, cultivate lichens in vitro to isolate genetic vs. environmental influences .
Q. What strategies improve the reliability of structure-activity relationship (SAR) studies for this compound-based compounds?
- Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups).
- Use computational modeling (e.g., molecular docking) to predict binding affinity.
- Validate hypotheses with in vitro assays and crystallographic data .
Methodological Best Practices
- Data Contradiction Analysis : When chemotaxonomic data conflict, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
- Experimental Reproducibility : Document extraction protocols, solvent batches, and instrument calibration details to ensure replicability .
- Ethical Sampling : Adhere to biodiversity laws when collecting lichen specimens, especially in protected regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
